molecular formula C11H12N2O2S B15361618 S-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate

S-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate

Cat. No.: B15361618
M. Wt: 236.29 g/mol
InChI Key: LLHVKHGVIDYZJU-UHFFFAOYSA-N
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Description

S-(4-cyano-2-methoxyphenyl)dimethylcarbamothioate: is a chemical compound characterized by its unique molecular structure, which includes a cyano group (-CN), a methoxy group (-OCH₃), and a dimethylcarbamothioate moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-cyano-2-methoxyaniline as the starting material.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under acidic conditions, with careful temperature control to ensure the formation of the desired product.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production can be carried out using either batch or continuous processes, depending on the scale and desired purity.

  • Catalysts and Solvents: Various catalysts and solvents are employed to optimize the reaction conditions and yield.

Types of Reactions:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxide (RO⁻) are used, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or their derivatives.

  • Reduction: Formation of primary amines.

  • Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, interfering with their activity.

  • Signal Transduction: It can modulate signaling pathways by interacting with key proteins or receptors.

Pathways Involved:

  • Metabolic Pathways: Involvement in metabolic processes, potentially affecting the synthesis or breakdown of other compounds.

  • Cellular Pathways: Interaction with cellular components, influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

  • S-(2-methoxyphenyl)dimethylcarbamothioate: Similar structure but lacks the cyano group.

  • S-(4-cyanophenyl)dimethylcarbamothioate: Similar structure but lacks the methoxy group.

Uniqueness:

  • The presence of both the cyano and methoxy groups in S-(4-cyano-2-methoxyphenyl)dimethylcarbamothioate provides unique chemical properties and reactivity compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

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Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

S-(4-cyano-2-methoxyphenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C11H12N2O2S/c1-13(2)11(14)16-10-5-4-8(7-12)6-9(10)15-3/h4-6H,1-3H3

InChI Key

LLHVKHGVIDYZJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC1=C(C=C(C=C1)C#N)OC

Origin of Product

United States

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